molecular formula C24H20N2O4S B11476677 1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B11476677
M. Wt: 432.5 g/mol
InChI Key: OSQBMNPANJCQAL-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the sulfonamide and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C24H20N2O4S/c1-26-19-10-12-22(16-6-4-7-17(23(16)19)24(26)27)31(28,29)25-14-9-11-21-18(13-14)15-5-2-3-8-20(15)30-21/h4,6-7,9-13,25H,2-3,5,8H2,1H3

InChI Key

OSQBMNPANJCQAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC5=C(C=C4)OC6=C5CCCC6)C=CC=C3C1=O

Origin of Product

United States

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